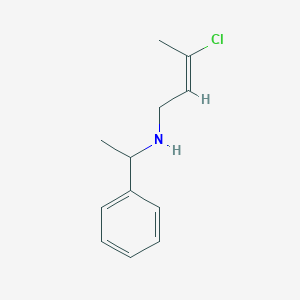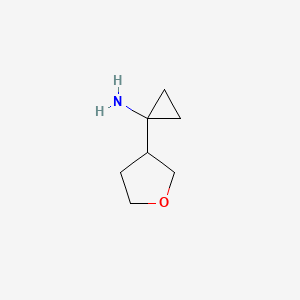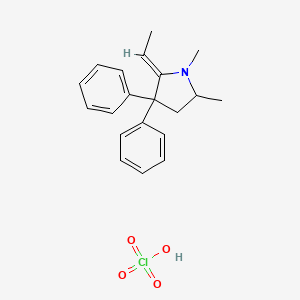
2-Ethylidene-1,5-dimethyl-3,3-*diphenylpyrrolidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is a chemical compound known for being a major metabolite of methadone . It is structurally characterized by a pyrrolidine ring substituted with ethylidene, dimethyl, and diphenyl groups. This compound is significant in the field of forensic toxicology and drug metabolism studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin typically involves the reaction of methadone with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are not extensively documented in publicly available sources .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .
Aplicaciones Científicas De Investigación
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin involves its formation as a metabolite of methadone. Methadone is metabolized in the liver, and this compound is one of the primary metabolites excreted in bile and urine . The molecular targets and pathways involved in its formation are related to the enzymatic processes that metabolize methadone .
Comparación Con Compuestos Similares
Similar Compounds
Methadone: The parent compound from which 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is derived.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate: A related compound used as a standard in analytical chemistry.
Uniqueness
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is unique due to its specific structure and role as a major metabolite of methadone. Its presence in biological samples is a key indicator of methadone metabolism and compliance in detoxification programs .
Propiedades
Fórmula molecular |
C20H24ClNO4 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
(2Z)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/b19-4-; |
Clave InChI |
CBNJWAYHGKHAFJ-YOJQKEKBSA-N |
SMILES isomérico |
C/C=C\1/C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


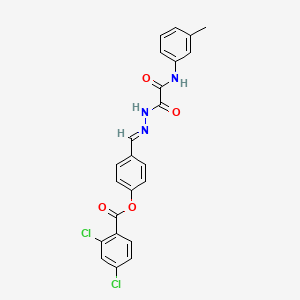
![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
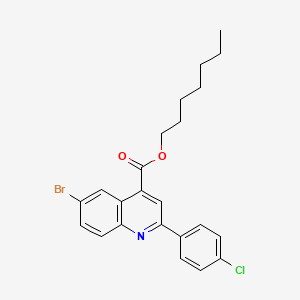
![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
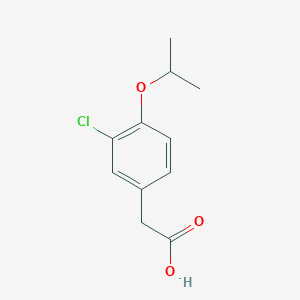
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
